Hydroxy Carisoprodol-d4
Description
Overview of Deuterium (B1214612) Labeling and Kinetic Isotope Effects in Molecular Systems
Deuterium (²H), a stable isotope of hydrogen, is frequently used for isotopic labeling due to the significant relative mass change (a doubling of mass) when it replaces protium (B1232500) (¹H). wikipedia.orglibretexts.org This substitution is the basis of deuterium labeling, a technique where one or more hydrogen atoms in a molecule are replaced with deuterium atoms. symeres.com
A key phenomenon associated with deuterium labeling is the kinetic isotope effect (KIE). libretexts.orgnumberanalytics.com The KIE is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgfaccts.de This effect arises because the bond formed with the heavier isotope (e.g., a carbon-deuterium or C-D bond) has a lower zero-point vibrational energy than the corresponding bond with the lighter isotope (a carbon-hydrogen or C-H bond). libretexts.org Consequently, the C-D bond is stronger and requires more energy to break, which often leads to a slower reaction rate. wikipedia.orglibretexts.org
The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides valuable information about the reaction mechanism. libretexts.org A significant "primary" KIE (typically with kH/kD values between 2 and 7) indicates that the C-H bond is being broken in the rate-determining step of the reaction. libretexts.org "Secondary" KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond cleavage but close to the reaction center. libretexts.org By measuring the KIE, chemists can gain deep insights into transition state structures and identify the rate-limiting steps of complex reactions. libretexts.orgnumberanalytics.com
Contextualizing Hydroxy Carisoprodol-d4 as a Key Deuterated Analogue in Carisoprodol (B1668446) Research
Carisoprodol is a centrally acting skeletal muscle relaxant. who.intresearchgate.net It is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, into several metabolites. who.intnih.govwikipedia.org The main metabolic pathway involves the removal of the isopropyl group to form meprobamate. researchgate.netoup.com A lesser pathway leads to the formation of Hydroxy Carisoprodol. who.intresearchgate.net
Given the parent-metabolite relationship and the use of both carisoprodol and meprobamate in clinical and forensic contexts, accurate quantification in biological samples like blood and urine is essential. nih.govresearchgate.netspringernature.com Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose. who.intnih.gov
This is where this compound comes into play. It is a deuterated analogue of Hydroxy Carisoprodol, meaning it has the same chemical structure but with four hydrogen atoms replaced by deuterium atoms. pharmaffiliates.com Its primary and critical application is as a stable isotope-labeled internal standard for the quantitative analysis of Hydroxy Carisoprodol. pharmaffiliates.com The commercial availability of deuterated standards for carisoprodol and its metabolites has greatly facilitated the development and validation of robust LC-MS methods. who.int By adding a precise amount of this compound to a sample, analysts can accurately measure the concentration of the unlabeled Hydroxy Carisoprodol, correcting for potential sample loss or variations in instrument response. nih.govspringernature.com
Below is a data table outlining the key chemical properties of this compound.
| Property | Value |
| Chemical Name | (1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-4-hydroxy-2- methylpentyl-d4 Ester pharmaffiliates.com |
| CAS Number | 1794759-19-5 pharmaffiliates.com |
| Molecular Formula | C₁₂H₂₀D₄N₂O₅ pharmaffiliates.com |
| Molecular Weight | 280.35 g/mol pharmaffiliates.com |
| Application | Labeled internal standard for Hydroxy Carisoprodol pharmaffiliates.com |
Properties
CAS No. |
1794759-19-5 |
|---|---|
Molecular Formula |
C12H24N2O5 |
Molecular Weight |
280.357 |
IUPAC Name |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17)/i6D2,7D2 |
InChI Key |
NDWLQBKONOLZFQ-KXGHAPEVSA-N |
SMILES |
CC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N |
Synonyms |
(1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-4-hydroxy-2-_x000B_methylpentyl-d4 Ester; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Analogues of Carisoprodol Metabolites
General Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The selective replacement of hydrogen with its stable, heavy isotope deuterium (D) is a cornerstone of various scientific fields, from mechanistic studies to drug development. nih.govnih.gov This process, known as deuteration or deuterium labeling, can be achieved through several powerful synthetic methods. The choice of strategy depends on factors like the desired location of the deuterium atoms, the complexity of the target molecule, and the required level of isotopic purity.
Table 1: Comparison of General Deuteration Strategies
| Methodology | Typical Catalysts/Reagents | Deuterium Source | Key Advantages | Common Challenges |
|---|---|---|---|---|
| Homogeneous Transition-Metal Catalyzed HIE | Iridium, Ruthenium, Palladium complexes researchgate.netgoettingen-research-online.de | D₂O, D₂ gas nih.govgoettingen-research-online.de | High atom economy, late-stage functionalization. nih.gov | Catalyst compatibility with functional groups, directing group often required. goettingen-research-online.deescholarship.org |
| Photoredox-Catalyzed HIE | Organic dyes, Iridium complexes nih.govnih.gov | D₂O nih.govarizona.edu | Mild reaction conditions, high selectivity for specific C-H bonds. nih.govnih.gov | Requires photochemical setup, potential for side reactions. researchgate.net |
Homogeneous transition-metal catalysis represents a powerful and atom-economical approach for direct hydrogen isotope exchange (HIE) on a substrate. escholarship.orgprinceton.edu This late-stage functionalization technique allows for the introduction of deuterium directly into a fully formed molecular scaffold, avoiding the need for a lengthy de novo synthesis. goettingen-research-online.de
Iridium-based catalysts, such as Crabtree's catalyst, are among the most prominent for this transformation, capable of activating and exchanging C-H bonds. researchgate.netgoettingen-research-online.de These reactions often employ a directing group—a functional group within the substrate that coordinates to the metal center and guides the catalyst to a specific C-H bond, ensuring high regioselectivity. researchgate.net Ruthenium complexes have also proven effective, particularly for the ortho-deuteration of substrates containing directing groups like carboxylic acids. goettingen-research-online.de The deuterium source for these reactions is typically inexpensive and readily available deuterated water (D₂O) or deuterium gas (D₂). nih.govgoettingen-research-online.de
In recent years, visible-light photoredox catalysis has emerged as a mild and highly selective method for deuterium incorporation. nih.govnih.gov This technique merges photoredox catalysis with hydrogen atom transfer (HAT) catalysis. nih.gov The process is typically initiated by a photocatalyst that, upon excitation by light, engages in a single-electron transfer with the substrate. princeton.edu For example, tertiary amines can be oxidized to form a radical cation, which then undergoes deprotonation to yield an α-amino radical. nih.gov This radical can then be quenched by a deuterium donor to install the isotope.
This method is particularly adept at the selective deuteration of C(sp³)–H bonds adjacent to heteroatoms (like nitrogen or oxygen), which are common motifs in pharmaceutical compounds. nih.govarizona.edu The use of a thiol co-catalyst in conjunction with D₂O as the deuterium source is a common strategy, offering an efficient and green pathway to deuterated molecules under mild conditions. nih.govarizona.edu
The most traditional and conceptually straightforward approach to creating deuterated compounds is to build them from the ground up using deuterated starting materials or reagents. symeres.com This method involves a conventional multi-step chemical synthesis where one or more of the initial building blocks already contain the deuterium atoms at the desired positions. symeres.com
For instance, a deuterated alkyl group can be introduced using a deuterated alkyl halide (e.g., methyl-d3 iodide), or a carbonyl group can be reduced to a deuterated alcohol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). assumption.edunih.gov While this approach offers excellent control over the precise location and number of deuterium atoms, it can be time-consuming and expensive, especially if the deuterated precursors are not commercially available. nih.gov It is less efficient than late-stage HIE methods because it requires the synthesis of the entire molecular backbone. x-chemrx.com
Photoredox-Catalyzed Hydrogen Isotope Exchange
Challenges in Selective Deuterium Labeling
While powerful, the synthesis of deuterated compounds is fraught with challenges that require careful control over reaction conditions and analytical verification. The goal is to produce a specific isotopologue with high purity, a task that is often difficult to achieve. researchgate.netnih.gov
A primary challenge in deuteration is achieving high isotopic purity. nih.gov It is exceptionally difficult to synthesize a compound that is 100% deuterated at the target position(s). nih.gov Many deuteration reactions, particularly HIE methods, are reversible, leading to mixtures containing the desired product along with under-deuterated species (less than the target number of deuteriums) and the original non-deuterated compound. researchgate.net
These mixtures of isotopologues are often inseparable using standard purification techniques like chromatography due to their nearly identical physical properties. researchgate.net Therefore, achieving high deuterium incorporation often requires optimizing reaction conditions or employing multiple reaction cycles. nih.gov The analytical characterization is also challenging, requiring specialized techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the level of isotopic enrichment and the structural integrity of the final compound. rsc.org
Table 2: Common Challenges and Mitigation Strategies in Deuteration
| Challenge | Description | Potential Solutions |
|---|---|---|
| Low Isotopic Purity | Incomplete reaction leading to a mixture of isotopologues (e.g., d0, d1, d2, d3, d4). researchgate.netnih.gov | Optimize reaction time, temperature, and catalyst loading; use of highly enriched deuterium sources; perform multiple deuteration cycles. |
| Poor Regioselectivity | Deuterium is incorporated at undesired positions in the molecule. nih.gov | Employ directing groups for metal catalysis; use highly selective methods like photoredox catalysis for specific C-H bonds; build from deuterated precursors. researchgate.netarizona.edu |
| Isotope Scrambling | Deuterium atoms migrate from the target site to other positions during the reaction. | Careful selection of catalyst and reaction conditions to minimize side reactions. |
Another significant hurdle is preventing the unintended exchange or loss of deuterium from labile positions. musechem.com Protons attached to heteroatoms, such as in hydroxyl (–OH) and amine (–NH) groups, are acidic and can readily exchange with deuterium from the solvent (like D₂O). mdpi.com While this can be a simple way to label these specific sites, it also means that any deuterium intentionally placed at other, less acidic C-D bonds can be lost if the molecule is exposed to protic, non-deuterated solvents (like H₂O or methanol) during the reaction workup or purification. acs.org
For example, purification via standard silica (B1680970) gel column chromatography can lead to the loss of deuterium from certain positions due to the acidic nature of the silica surface. worktribe.com This "back-exchange" compromises the isotopic purity of the final product. nih.gov Chemists must therefore devise specific workup and purification protocols, such as using deuterated solvents throughout the process or employing neutral purification media, to preserve the integrity of the C-D bonds. nih.govworktribe.com
Addressing Regioselectivity and Substrate Scope Limitations
A significant challenge in the synthesis of deuterated compounds is achieving regioselectivity—the precise placement of deuterium atoms at the intended positions within the molecule. nih.govsemanticscholar.org For Hydroxy Carisoprodol-d4, the "d4" designation implies that four specific hydrogen atoms have been replaced by deuterium. Incomplete or non-selective deuteration can lead to a mixture of isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net
To overcome this, chemists employ various strategies:
Directing Groups: Functional groups within the substrate can be used to direct a metal catalyst to a specific C-H bond, facilitating selective H/D exchange at that site. snnu.edu.cn
Catalyst Design: The development of highly selective catalysts, such as specific iridium or rhodium complexes, allows for deuteration at particular positions, like those ortho to a directing group or at less sterically hindered sites. snnu.edu.cnresearchgate.net Homogeneous manganese and iron pincer complexes have also been used for the regioselective deuteration of alcohols, a functional group present in Hydroxy Carisoprodol (B1668446). rsc.org
Photocatalysis: Light-driven reactions can provide the energy to activate specific bonds under mild conditions, offering another pathway to selective deuteration. rsc.org
The substrate scope refers to the range of molecules for which a particular synthetic method is effective. nih.govresearchgate.net A deuteration method developed for one class of compounds may not be suitable for another due to the presence of incompatible functional groups. nih.gov The carisoprodol structure contains carbamate (B1207046) groups, which could be sensitive to certain harsh reaction conditions. Therefore, any synthetic methodology must be compatible with these functionalities. nih.gov Research into deuteration often involves testing a reaction on a wide variety of substrates to determine its tolerance for different functional groups, such as esters, amides, and heterocycles. snnu.edu.cnnih.gov
Scalable Methods for Deuterated Active Pharmaceutical Ingredients (APIs)
Transitioning the synthesis of a deuterated compound from a laboratory setting to industrial-scale production introduces a new set of challenges related to cost, efficiency, and robustness. nih.govnih.gov A scalable process must be reliable and economically viable for producing kilograms or even metric tons of the API. nih.govzeochem.com
Key considerations for scalable deuteration include:
Deuterium Source: The cost and availability of the deuterium source are critical. Deuterium oxide (D₂O), or heavy water, is the most abundant and cost-effective source of deuterium. nih.govneulandlabs.com Methods that utilize D₂O directly are often preferred for large-scale synthesis. nih.gov
Catalysis: The catalyst should be efficient, stable, and preferably reusable. Recent advancements have focused on using abundant and inexpensive metals, such as nanostructured iron catalysts, which have been successfully used for kilogram-scale deuteration of (hetero)arenes. nih.gov
Process Conditions: Industrial synthesis favors methods that operate under mild temperatures and pressures, minimizing the need for specialized and costly equipment. doi.org Chemical deuteration facilities may use hydrothermal Parr reactors of varying sizes, from small vessels for development to large ones for bulk production. ansto.gov.au
Purity and Consistency: The process must consistently produce the deuterated API with a high and reproducible degree of isotopic enrichment and chemical purity. researchgate.net This requires stringent quality control throughout the manufacturing process. digitellinc.com
The development of scalable methodologies is crucial as more deuterated drugs show promise in clinical trials and approach commercialization. nih.govneulandlabs.com
Considerations for Deuterated Impurity Synthesis and Characterization
The control of impurities is a fundamental aspect of pharmaceutical manufacturing. americanpharmaceuticalreview.com For deuterated APIs, this includes not only conventional process-related impurities but also isotopic impurities. symeres.comacs.org
Process-Related Impurities: These are byproducts of the chemical synthesis. In the context of a deuterated API, these impurities may themselves be deuterated. symeres.com Regulatory authorities require that any impurity above a certain threshold be identified and characterized. symeres.com This often necessitates the deliberate synthesis of the deuterated impurity to serve as a reference standard for analytical method development and validation. symeres.comresearchgate.net
Isotopic Impurities (Isotopologues): These impurities arise from the deuteration process itself and include molecules with a lower-than-intended level of deuterium incorporation or with deuterium at incorrect positions. researchgate.net Due to the similar physical properties of deuterated and non-deuterated compounds, separating these isotopic impurities using standard techniques like chromatography is often difficult or impossible. researchgate.net
Therefore, the focus is on developing highly selective synthetic methods that minimize their formation. researchgate.net A modern perspective suggests that for polydeuterated compounds, the API should be described by its entire isotopic distribution profile rather than treating lower isotopologues strictly as impurities. acs.org
Characterization Techniques: Advanced analytical techniques are essential for the characterization and quantification of deuterated APIs and their impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are powerful tools to confirm the exact location and extent of deuterium incorporation within the molecule. ansto.gov.au
On-line H/D Exchange LC-MS: This technique can be used to determine the number of exchangeable hydrogens in an impurity, which helps in its structural elucidation. americanpharmaceuticalreview.comnih.gov
Table 2: Key Compound Names
| Compound Name | Description |
|---|---|
| This compound | The target deuterated metabolite. |
| Carisoprodol | The parent drug. drugbank.com |
| Meprobamate | A major metabolite of Carisoprodol. who.int |
| Hydroxy Meprobamate | A metabolite of both Meprobamate and Hydroxy Carisoprodol. who.int |
| Isopropylamine | A precursor in the synthesis of Carisoprodol. who.int |
Advanced Analytical Applications of Hydroxy Carisoprodol D4
Role of Hydroxy Carisoprodol-d4 as an Internal Standard in Quantitative Bioanalysis
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the best choice for quantitative mass spectrometry applications. thermofisher.comaptochem.com Their identical chemical and structural properties to the analyte of interest allow them to effectively mimic the analyte's behavior throughout the analytical process, from sample preparation to detection. numberanalytics.com This mimicry is fundamental to correcting for variations that can compromise the accuracy and precision of the results.
Compensation for Matrix Effects in Complex Biological Matrices
Biological matrices like plasma, urine, and oral fluid are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the analysis. researchgate.netnih.gov These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. thermofisher.com
This compound, by virtue of its near-identical physicochemical properties to the native analyte, experiences similar matrix effects. researchgate.netspringernature.com When the internal standard is added to the sample at a known concentration early in the workflow, any signal suppression or enhancement it undergoes will mirror that of the analyte. By calculating the ratio of the analyte's response to the internal standard's response, these matrix-induced variations can be effectively normalized, leading to a more accurate determination of the analyte's concentration. nih.govnih.gov The use of deuterated analogs like this compound is a widely accepted strategy to control for potential matrix effects in the analysis of carisoprodol (B1668446) and its metabolites. researchgate.netspringernature.com
Correction for Analyte Losses During Sample Preparation and Extraction
The journey of an analyte from a raw biological sample to the analytical instrument involves multiple steps, including extraction, clean-up, and reconstitution. htslabs.comacs.org During these stages, some degree of analyte loss is often unavoidable. wiley.comchromatographyonline.com Variations in extraction efficiency between samples can introduce significant error into the final quantitative results.
By introducing this compound at the beginning of the sample preparation process, it is subjected to the same potential losses as the non-deuterated hydroxy carisoprodol. wiley.com Because the internal standard and the analyte behave almost identically during extraction, the ratio of their concentrations remains constant even if absolute losses occur. chromatographyonline.com This allows for reliable correction for any procedural inconsistencies, ensuring that the final calculated concentration is not skewed by variable sample recovery. texilajournal.commdpi.com
Enhancement of Accuracy and Precision in Quantitative Assays
The primary purpose of an internal standard is to improve the accuracy and precision of quantitative measurements. numberanalytics.commonadlabtech.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. nih.gov Deuterated internal standards like this compound significantly contribute to both aspects.
By compensating for both matrix effects and analyte loss, the internal standard minimizes systematic and random errors that can affect the assay. wiley.comtexilajournal.com This leads to a higher degree of accuracy in the reported concentrations. Furthermore, by providing a stable reference point for every sample, the internal standard reduces the impact of instrumental variability and other random fluctuations, thereby enhancing the precision of the assay. numberanalytics.com Studies have demonstrated that using deuterated internal standards leads to improved accuracy and precision in the quantification of various compounds, including carisoprodol and its metabolites. texilajournal.comnih.gov
Below is a table illustrating the typical improvement in precision when using a deuterated internal standard compared to a non-deuterated one in a bioanalytical method.
| Internal Standard Type | Analyte | Intra-assay Coefficient of Variation (%CV) |
| Benzylcarbamate (Non-deuterated) | Carisoprodol | 2.6-4.3% |
| Meprobamate-d7 (Deuterated) | Carisoprodol | 1.0-2.3% |
| Benzylcarbamate (Non-deuterated) | Meprobamate | 2.6-4.3% |
| Meprobamate-d7 (Deuterated) | Meprobamate | 1.0-2.3% |
| This table is a representative example based on findings for carisoprodol and meprobamate analysis, demonstrating the enhanced precision achieved with deuterated internal standards. nih.gov |
Mass Spectrometry Techniques for Quantification and Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography, is the definitive technique for the quantification and structural analysis of compounds like hydroxy carisoprodol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis for its high sensitivity, selectivity, and specificity. nih.govresearchgate.net This technique is routinely used for the analysis of carisoprodol and its metabolites, including hydroxy carisoprodol, in various biological matrices such as urine, plasma, and oral fluid. researchgate.netspringernature.comoup.com
In a typical LC-MS/MS method, the sample extract is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, often using positive ion electrospray. springernature.comnih.gov The mass spectrometer then isolates the precursor ion of the target analyte (e.g., hydroxy carisoprodol) and its internal standard (this compound). These precursor ions are then fragmented, and specific product ions are monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even in complex mixtures. nih.govresearchgate.net The use of two product ions for each analyte further enhances the reliability by allowing for the calculation of ion ratios, which must remain constant for positive identification. springernature.comnih.gov
The table below shows typical precursor and product ions that might be monitored in an LC-MS/MS analysis of hydroxy carisoprodol and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Hydroxy Carisoprodol | [Value] | [Value] | [Value] |
| This compound | [Value+4] | [Value] | [Value] |
| Note: Specific m/z values are dependent on the instrument and analytical conditions and are represented here as placeholders. |
This powerful combination of chromatographic separation and highly specific mass spectrometric detection, facilitated by the use of a reliable internal standard like this compound, ensures the generation of robust and defensible quantitative data in a variety of research and clinical settings. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like hydroxy carisoprodol, derivatization is often required to increase their volatility for GC analysis. nih.govnih.gov
The use of this compound as an internal standard in GC-MS analysis is essential for accurate quantification. It compensates for variability in the derivatization process, injection volume, and instrument response. A method for the confirmation of carisoprodol and meprobamate in biological specimens using GC-MS has been established. wa.gov
Table 2: Example GC-MS Parameters for Derivatized Hydroxy Carisoprodol
| Parameter | Condition |
| Column | [e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm] |
| Injection Mode | [e.g., Splitless] |
| Oven Program | [e.g., Initial temp 150°C, ramp to 280°C] |
| Ionization Mode | [e.g., Electron Ionization (EI)] |
| MS Acquisition | [e.g., Selected Ion Monitoring (SIM)] |
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method, capable of providing highly accurate and precise measurements that are traceable to the International System of Units (SI). epa.govresearchgate.netrktech.hugovinfo.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest. epa.gov
After the spike has thoroughly mixed and equilibrated with the sample, the altered isotopic ratio of the analyte is measured by a mass spectrometer. By knowing the natural isotopic abundance, the isotopic enrichment of the spike, the amount of spike added, and the measured isotopic ratio of the blend, the exact amount of the analyte in the original sample can be calculated. nih.gov A key advantage of IDMS is that after the spike and analyte have equilibrated, any loss of the analyte during sample preparation and analysis will not affect the accuracy of the final result, as the isotopic ratio remains unchanged. epa.gov
Chromatographic Method Development Utilizing Deuterated Internal Standards
The development of robust and reliable chromatographic methods is essential for the accurate quantification of analytes in complex mixtures. The use of deuterated internal standards like this compound is a critical component of this process.
Optimization of Liquid Chromatography (LC) Conditions (e.g., stationary phases, mobile phases)
The goal of liquid chromatography (LC) method development is to achieve optimal separation of the analyte of interest from other matrix components. chromatographyonline.comresearchgate.net This involves the careful selection and optimization of various parameters, including the stationary phase (the column) and the mobile phase (the solvent system). sapub.orgresearchgate.net
Stationary Phase Selection: The choice of the stationary phase is based on the physicochemical properties of the analyte. For a moderately polar compound like hydroxy carisoprodol, a reversed-phase column, such as a C18 or C8, is commonly used. sapub.org
Mobile Phase Optimization: The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention and elution of the analyte. sapub.org The pH of the aqueous portion of the mobile phase can also be modified to influence the ionization state and retention of the analyte. chromatographyonline.com The use of a deuterated internal standard like this compound helps to ensure accurate peak identification and quantification throughout the optimization process, as it will have a very similar retention time to the unlabeled analyte. nih.govresearchgate.net
Addressing Chromatographic Deuterium (B1214612) Effect (CDE) in Separation and Purification
The use of deuterated internal standards, such as this compound, is a cornerstone of quantitative analysis by mass spectrometry, primarily to correct for analyte loss during sample preparation and variations in instrument response. However, the introduction of deuterium atoms can sometimes lead to a phenomenon known as the Chromatographic Deuterium Effect (CDE) or Isotope Effect. This effect manifests as a slight difference in retention time between the deuterated standard and its non-deuterated (protiated) analogue during chromatographic separation.
The underlying principle of the CDE in reversed-phase chromatography relates to subtle differences in the physicochemical properties of C-H versus C-D bonds. Protiated compounds have been observed to bind more strongly to nonpolar stationary phases compared to their deuterated counterparts. nih.gov This suggests that C-H bonds are weakened or experience less restricted motion when they move from the aqueous mobile phase to the hydrophobic stationary phase. nih.gov The strength of this effect can be influenced by the number of deuterium atoms in the molecule; deuterated analogues with up to six deuterium atoms may show no observable difference in retention, while a small retention shift can occur for molecules with a higher number of deuterium atoms. nih.gov
While the CDE is often negligible, it can become significant in high-resolution chromatographic systems like UHPLC, potentially causing partial or complete separation of the analyte and its deuterated internal standard. This separation can compromise the accuracy of quantification if the peak integration method assumes perfect co-elution. Therefore, during method development, it is critical to evaluate the chromatographic behavior of this compound and its non-deuterated counterpart under the chosen conditions to ensure they co-elute or that any separation is consistent and accounted for in the data processing method.
Considerations for Ultra High-Performance Liquid Chromatography (UHPLC)
Ultra High-Performance Liquid Chromatography (UHPLC) offers significant advantages for the analysis of this compound and its parent compound, including increased resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. phenomenex.comnih.gov The use of sub-2 µm particle size columns in UHPLC systems generates higher backpressures but allows for more efficient separation.
When developing a UHPLC method for this compound, several parameters must be optimized. The choice of stationary phase is critical; reversed-phase columns, particularly C18 and Phenyl-Hexyl, are commonly employed for carisoprodol and its metabolites due to their robustness and selectivity. phenomenex.comoup.comoup.comsciex.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often modified with an acid like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. oup.comoup.comchromatographyonline.com
The high-speed capability of UHPLC allows for rapid gradient elution, significantly reducing the total run time. For instance, methods have been developed to analyze large panels of drugs, including carisoprodol, in under 8 minutes. phenomenex.comhtslabs.com To achieve these fast run times, shorter columns (e.g., 30 mm or 50 mm) are often used, which decreases retention times and system backpressure, permitting higher flow rates. phenomenex.comoup.com
Table 1: Examples of Chromatographic Conditions for Carisoprodol Analysis This table summarizes typical conditions used for the analysis of carisoprodol and its metabolites, which are applicable starting points for methods involving this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| System | UHPLC-MS/MS | HPLC-MS/MS | UHPLC-MS/MS |
| Column | Kinetex 2.6 µm Biphenyl (30 x 2.1 mm) phenomenex.com | Zorbax SB-C18, 1.8 µm (2.1 x 50 mm) oup.com | XBridge Phenyl, 2.5 µm (4.6 x 50 mm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water oup.com | Not specified |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile oup.com | Acetonitrile |
| Flow Rate | Not specified | 0.4 mL/min oup.com | Not specified |
| Column Temp | Not specified | 50°C oup.com | Not specified |
| Analysis Time | < 4 minutes phenomenex.com | Not specified | Not specified |
Sample Preparation Methodologies for Deuterated Metabolite Analysis
Effective sample preparation is a critical prerequisite for the accurate and reliable quantification of deuterated metabolites like this compound in complex biological matrices such as blood, plasma, or urine. The primary goals are to remove interfering endogenous substances (e.g., proteins, lipids, salts) that can suppress instrument response (matrix effects), and to concentrate the analyte to a level suitable for detection. nih.govchromatographytoday.com The inclusion of a deuterated internal standard at the very beginning of the sample preparation process is essential to compensate for any analyte loss during extraction and to correct for variability. d-nb.inforesearchgate.net The two most common techniques for preparing biological samples for LC-MS/MS analysis are solid-phase extraction (SPE) and protein precipitation (PPT).
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating analytes from complex biological fluids. oup.com It provides cleaner extracts compared to simpler methods, which can reduce matrix effects and prolong the life of the analytical column. nih.gov The technique utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte of interest from the liquid sample. nyc.gov
The process generally involves four key steps:
Conditioning: The sorbent is wetted with a solvent like methanol to activate it. scientificproducts.com
Equilibration: The sorbent is rinsed with a solution (e.g., water or buffer) that mimics the sample matrix to prepare it for sample loading. scientificproducts.com
Loading: The pre-treated biological sample (containing the analyte and the deuterated internal standard) is passed through the cartridge. The analyte and internal standard bind to the sorbent. scientificproducts.com
Washing: The cartridge is washed with one or more solvents to remove weakly bound matrix components while the analytes of interest remain bound. scientificproducts.com
Elution: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them into a clean collection tube. scientificproducts.com
For carisoprodol and its metabolites, mixed-mode SPE cartridges, which possess both hydrophobic and ion-exchange properties, are often used to achieve high recovery and clean extracts. nih.govnih.gov
Table 2: Generalized Solid-Phase Extraction Protocol This table outlines a typical workflow for SPE based on common laboratory procedures.
| Step | Reagent/Action | Purpose | Reference |
|---|---|---|---|
| 1. Conditioning | 2-3 mL Methanol | Activates the sorbent material. | nyc.govscientificproducts.com |
| 2. Equilibration | 2-3 mL DI Water or Buffer | Prepares the sorbent for the sample matrix. | nyc.govscientificproducts.com |
| 3. Sample Load | Apply pre-treated sample | Binds analyte and internal standard to sorbent. | nyc.govscientificproducts.com |
| 4. Wash | 3 mL 5% Methanol or other weak solvent | Removes endogenous interferences. | scientificproducts.com |
| 5. Elution | 2-3 mL appropriate organic solvent (e.g., Methanol, Acetonitrile/IPA mix) | Recovers the purified analyte and internal standard. | nyc.govscientificproducts.com |
| 6. Evaporation & Reconstitution | Evaporate eluate and resuspend in mobile phase | Concentrates the sample for injection. | nyc.gov |
Protein Precipitation Methods
Protein Precipitation (PPT) is a rapid, straightforward, and high-throughput method for sample preparation, particularly well-suited for early-stage studies or when processing a large number of samples. chromatographyonline.comresearchgate.net The principle involves the addition of a substance—typically an organic solvent or a strong acid—to a biological sample (e.g., plasma, serum, or whole blood) to denature and precipitate the abundant proteins. chromatographyonline.comchromatographytoday.com
The most common precipitating agent is cold acetonitrile, often acidified with formic acid, which is added to the sample in a 2:1 or 3:1 ratio. chromatographyonline.comnih.gov After vortexing, the mixture is centrifuged at high speed, causing the precipitated proteins to form a solid pellet at the bottom of the tube. The clear supernatant, containing the analyte and the deuterated internal standard, is then carefully transferred to a new vial or plate for direct injection into the LC-MS/MS system. chromatographyonline.com Other agents like zinc sulfate (B86663) can also be used, which forms insoluble metal-protein complexes to lyse cells and precipitate proteins. chromatographytoday.com
While PPT is faster and less expensive than SPE, it generally results in a "dirtier" extract, as more endogenous components remain in the supernatant. chromatographytoday.com This can lead to more significant matrix effects. However, the use of a co-eluting, stable isotope-labeled internal standard like this compound is highly effective at compensating for these effects, ensuring accurate quantification. d-nb.inforesearchgate.net
Table 3: Common Protein Precipitation Agents
| Precipitating Agent | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Acetonitrile | Organic solvent disrupts the protein hydration shell, causing precipitation. chromatographyonline.com | Simple, effective, compatible with reversed-phase LC. | May not remove all interfering substances. |
| Sulfosalicylic Acid (SSA) | Strong acid causes protein denaturation and precipitation. nih.gov | Effective for hydrophilic compounds; avoids organic solvents. nih.gov | May require 2D-LC for cleanup; can alter sample pH. nih.gov |
| Zinc Sulfate | Forms insoluble metal-protein salt complexes, causing precipitation and cell lysis. chromatographytoday.com | Effective for whole blood; lyses erythrocytes. chromatographytoday.com | Can decrease sample pH; may require additional cleanup steps. chromatographytoday.com |
Investigating Metabolic Pathways and Enzyme Kinetics Using Deuterated Carisoprodol Metabolites
Elucidation of Carisoprodol (B1668446) Metabolic Transformations
Carisoprodol undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. who.int The major metabolic pathway involves the formation of several key metabolites, including meprobamate, hydroxycarisoprodol, and hydroxymeprobamate. oup.comnih.gov The use of deuterated internal standards, such as carisoprodol-D7 and meprobamate-D7, has become instrumental in the accurate quantification of carisoprodol and its metabolites in biological samples through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netoup.com
Hydroxymeprobamate is a significant metabolite formed during the biotransformation of carisoprodol. Animal studies have identified hydroxymeprobamate, along with meprobamate and hydroxycarisoprodol, as the primary metabolites found in blood and urine. nih.gov The metabolic cascade involves the initial conversion of carisoprodol to both meprobamate and hydroxycarisoprodol. Subsequently, both of these metabolites can be further metabolized to hydroxymeprobamate. who.int This positions hydroxymeprobamate as a downstream product in the metabolic pathway of carisoprodol.
The pathway can be summarized as follows:
Carisoprodol is metabolized to Meprobamate and Hydroxycarisoprodol.
Meprobamate is then metabolized to Hydroxymeprobamate.
Hydroxycarisoprodol is also metabolized to Hydroxymeprobamate.
The primary enzyme responsible for the metabolism of carisoprodol to its active metabolite, meprobamate, is cytochrome P450 2C19 (CYP2C19). patsnap.comdrugs.comdrugbank.com This enzyme exhibits genetic polymorphism, leading to variations in metabolic rates among individuals. drugbank.comwikipedia.org Individuals with reduced CYP2C19 activity, known as poor metabolizers, can experience up to a four-fold increase in carisoprodol exposure and a 50% reduction in meprobamate exposure compared to those with normal enzyme function. drugs.com This highlights the critical role of CYP2C19 in carisoprodol's metabolic clearance. nih.gov The co-administration of drugs that inhibit or induce CYP2C19 can significantly alter the metabolism of carisoprodol, leading to potential changes in therapeutic and toxic effects. oup.comdrugs.com For instance, inhibitors like omeprazole (B731) can increase carisoprodol levels, while inducers like rifampin can decrease them. drugs.com
Table 1: Impact of CYP2C19 Phenotype on Carisoprodol Metabolism
| CYP2C19 Phenotype | Effect on Carisoprodol Exposure | Effect on Meprobamate Exposure |
| Poor Metabolizer | Four-fold increase drugs.com | 50% decrease drugs.com |
| Extensive Metabolizer | Normal | Normal |
Data sourced from multiple studies. drugs.com
Deuteration, the process of replacing hydrogen with deuterium (B1214612) at specific molecular positions, can influence the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect, can lead to "metabolic switching" or "shunting," where the metabolic pathway is altered. portico.orgbioscientia.de If a primary metabolic site is blocked by deuteration, the drug may be metabolized through alternative, previously minor, pathways. portico.orgvenable.com This can result in a different profile of metabolites. bioscientia.de While deuteration can be used to slow down metabolism and potentially reduce the formation of toxic metabolites, it can also lead to the formation of new, uncharacterized metabolites whose effects are unknown. portico.org The impact of deuteration is not always predictable and requires thorough in vitro and in vivo investigation to understand the resulting changes in the metabolic pattern. nih.gov
Investigating the Role of Specific Cytochrome P450 Enzymes (e.g., CYP2C19) in Metabolism
Application of Deuterated Tracers in In Vitro Metabolism Studies
Deuterated compounds are invaluable tools in in vitro metabolism studies, providing a means to investigate enzyme kinetics and inhibitory effects with high specificity.
Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs, are frequently used in in vitro studies. nih.gov By incubating a deuterated substrate like Hydroxy Carisoprodol-d4 with microsomal preparations, researchers can study the kinetics of its formation and further metabolism. scholaris.ca The rate of metabolism of carisoprodol by microsomal enzymes can be influenced by factors such as age. nih.gov Induction of these enzymes can increase the rate of carisoprodol metabolism. nih.govnih.gov Such studies help in determining key kinetic parameters and understanding how different factors can influence the drug's metabolic profile.
Table 2: Representative Data from an In Vitro Microsomal Metabolism Study
| Parameter | Value |
| Substrate | This compound |
| Enzyme Source | Human Liver Microsomes |
| Vmax (nmol/min/mg protein) | Hypothetical Value |
| Km (µM) | Hypothetical Value |
This table presents hypothetical data to illustrate the type of information obtained from such studies.
Deuterated tracers can also be used to assess the potential of a compound to inhibit specific drug-metabolizing enzymes. By observing the effect of a test compound on the metabolism of a deuterated probe substrate for a specific enzyme, researchers can determine the inhibitory potential (e.g., IC50 value). This is crucial for predicting potential drug-drug interactions. researchgate.net For example, studies have investigated how co-administered drugs that are substrates or inhibitors of CYP2C19 can alter the metabolism of carisoprodol. oup.com Understanding these interactions is vital for ensuring safe and effective drug use.
Understanding Kinetic Isotope Effects on Metabolic Rates
The study of kinetic isotope effects (KIE) provides a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, including the metabolism of drugs by the cytochrome P450 (CYP) system. The primary deuterium KIE occurs when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of a reaction. Replacing a hydrogen atom with a heavier deuterium atom at the site of metabolic attack can lead to a slower reaction rate due to the greater strength of the carbon-deuterium (C-D) bond compared to the C-H bond.
Carisoprodol is metabolized in the liver primarily by the CYP2C19 isozyme. nih.govnih.gov While the major metabolic pathway is N-dealkylation to form meprobamate, a minor pathway involves hydroxylation to produce hydroxy-carisoprodol. who.intoup.com Investigating the metabolism of a deuterated analogue, such as this compound, can offer insights into the enzymatic mechanism of this hydroxylation.
If the hydroxylation of carisoprodol is the rate-limiting step in the formation of hydroxy-carisoprodol, a significant KIE would be expected upon deuteration of the target carbon. This would manifest as a decreased rate of formation of the hydroxylated metabolite from the deuterated carisoprodol compared to the non-deuterated parent compound. The magnitude of the KIE (kH/kD) can provide information about the transition state of the reaction.
The table below illustrates a hypothetical scenario of how deuteration at different positions on the carisoprodol molecule could affect its metabolic rates by CYP2C19, based on the principles of kinetic isotope effects.
| Compound | Metabolic Pathway | Relative Metabolic Rate (Hypothetical) | Observed Effect |
| Carisoprodol | N-dealkylation | 100 | Baseline |
| Carisoprodol | Hydroxylation | 10 | Baseline |
| Carisoprodol-d7 (deuterated at N-isopropyl group) | N-dealkylation | 50 | KIE observed, pathway slowed |
| Carisoprodol-d7 (deuterated at N-isopropyl group) | Hydroxylation | 15 | Metabolic switching |
| This compound (deuterated at hydroxylation site) | N-dealkylation | 105 | Potential minor metabolic switching |
| This compound (deuterated at hydroxylation site) | Hydroxylation | 3 | KIE observed, pathway slowed |
This table is for illustrative purposes only and is based on theoretical principles of enzyme kinetics and metabolic switching. Actual values would need to be determined experimentally.
Stable Isotope-Resolved Metabolomics for Pathway Discovery
Stable Isotope-Resolved Metabolomics (SIRM) is an advanced analytical technique used to trace the metabolic fate of a molecule through complex biological systems. nih.gov By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous elucidation of metabolic pathways and the quantification of metabolic fluxes.
In the context of carisoprodol metabolism, a SIRM study could be designed to definitively map the biotransformation pathways, including the formation of hydroxy-carisoprodol. This would involve administering ¹³C-labeled carisoprodol to an in vitro system (e.g., human liver microsomes) or an in vivo model and analyzing the resulting metabolites. The detection of ¹³C atoms in hydroxy-carisoprodol would provide direct evidence of its formation from the parent drug.
Furthermore, SIRM can be employed to investigate the interconnectivity of metabolic pathways. For example, it is known that hydroxy-carisoprodol can be further metabolized to hydroxy-meprobamate. who.int A SIRM study using ¹³C-labeled carisoprodol could trace the flow of the carbon skeleton from carisoprodol to hydroxy-carisoprodol and subsequently to hydroxy-meprobamate, thereby confirming and quantifying the flux through this specific metabolic sequence.
The application of SIRM would be particularly valuable in understanding the impact of genetic polymorphisms in CYP2C19 on carisoprodol metabolism. nih.gov By comparing the metabolic profiles of ¹³C-labeled carisoprodol in systems with different CYP2C19 genotypes (e.g., poor, intermediate, and extensive metabolizers), researchers could quantify the differences in pathway utilization, including the flux towards hydroxylation.
The table below outlines a hypothetical experimental design for a SIRM study aimed at investigating carisoprodol metabolic pathways.
| Experimental Parameter | Description |
| Tracer | Uniformly ¹³C-labeled Carisoprodol ([U-¹³C]-Carisoprodol) |
| Biological System | Human liver microsomes from donors with different CYP2C19 genotypes (Poor, Intermediate, Extensive Metabolizers) |
| Incubation Conditions | Time-course incubation of microsomes with [U-¹³C]-Carisoprodol and necessary cofactors (e.g., NADPH) |
| Analytical Platform | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) |
| Data Analysis | - Identification of ¹³C-labeled metabolites based on mass shifts. - Quantification of the fractional contribution of the tracer to each metabolite pool. - Metabolic flux analysis to determine the rates of different metabolic reactions. |
| Primary Outcomes | - Unambiguous identification of all metabolites derived from carisoprodol. - Quantification of the relative flux through the N-dealkylation vs. hydroxylation pathways. - Determination of the influence of CYP2C19 genotype on metabolic pathway selection. |
This table represents a hypothetical experimental outline and would require specific optimization and validation.
It is important to note that a significant challenge in studying the hydroxylation pathway of carisoprodol is the lack of published analytical methods for the detection of hydroxy-carisoprodol. who.intwho.int The development of such methods would be a critical first step before detailed KIE or SIRM studies could be conducted.
Pharmacokinetic Disposition Studies Utilizing Stable Isotope Tracers Methodological Focus
Methodological Advantages of Deuterated Analogues in Pharmacokinetic Research
Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in modern research for several reasons. Current time information in Bangalore, IN.clearsynth.comcymitquimica.com They are chemically identical to their non-deuterated counterparts in terms of their biological interactions but are distinguishable by their mass. clearsynth.com
Enhanced Sensitivity in Metabolite Tracking
The use of deuterated compounds significantly enhances the sensitivity of metabolite tracking, primarily through techniques like liquid chromatography-mass spectrometry (LC-MS). The mass difference allows the deuterated tracer and its metabolites to be clearly distinguished from their naturally occurring, non-labeled counterparts, even at very low concentrations. This is crucial for accurately quantifying the formation and elimination of specific metabolites without interference from endogenous levels. The enhanced sensitivity can lead to more precise measurements, with some methods achieving detection at the parts per trillion (PPT) level.
Improved Precision in Disposition Studies
Stable isotope labeling improves the precision of drug disposition studies by minimizing analytical variability. When a deuterated analog is used as an internal standard, it experiences similar extraction, ionization, and detection efficiencies as the non-labeled analyte. This co-analysis corrects for potential sample loss or matrix effects during the analytical process, leading to more accurate and reproducible quantification of the drug and its metabolites. The use of multi-collector systems in mass spectrometry further enhances precision by allowing for the simultaneous measurement of multiple isotopes.
Tracer Dilution Techniques for Quantifying Metabolic Fluxes
Tracer dilution is a fundamental technique used to measure the rate of appearance (Ra) and disappearance (Rd) of substances in a steady-state system. By introducing a known amount of a stable isotope tracer, such as a deuterated compound, and measuring its dilution by the endogenous, non-labeled compound, researchers can calculate the turnover rate or "flux" of that substance. evitachem.com This method is widely applied in metabolic research to understand how quickly a compound is being produced and cleared from a biological compartment, such as the bloodstream.
Consideration of Precursor–Product Relationships in Metabolic Tracing
Stable isotope tracers are essential for elucidating precursor-product relationships in metabolic pathways. By introducing a labeled precursor, researchers can track the appearance of the label in subsequent metabolites, thereby confirming metabolic pathways and quantifying the rate of conversion from one compound to another. This is particularly useful for understanding complex metabolic networks where a single precursor can lead to multiple products. The distribution of the isotope among various metabolic intermediates provides a quantitative map of substrate flow through these pathways.
Development of Compartmental Models for Stable-Isotope Experiments
Compartmental models are mathematical frameworks used to describe the dynamic behavior of a drug and its metabolites within the body. pharmaffiliates.com These models consist of one or more interconnected "compartments" that represent different tissues or fluids. When used with stable-isotope tracer data, two sets of differential equations are typically developed: one for the tracer and one for the non-labeled tracee. pharmaffiliates.com This dual-model approach allows for a highly detailed and quantitative description of absorption, distribution, metabolism, and excretion (ADME) processes. Such models are critical for estimating key pharmacokinetic parameters and understanding how they might be altered by various physiological or pathological conditions.
Data Tables
Due to the lack of specific research findings for Hydroxy Carisoprodol-d4 in the outlined studies, no data tables can be generated.
Methodological Considerations and Validation in Deuterated Compound Research
Analytical Method Validation Guidelines and Criteria
The validation of bioanalytical methods is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. federalregister.govich.org Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for these validations. fda.goveuropa.eu The FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH guideline Q2(R2) "Validation of Analytical Procedures" are seminal documents that outline the necessary elements for validation. fda.govfda.govams-lab.com These guidelines apply to chromatographic and ligand-binding assays and are designed to ensure the quality and reliability of bioanalytical data. federalregister.gov The principles cover the validation of methods used for analyzing drugs and their metabolites, including instances where deuterated internal standards like Hydroxy Carisoprodol-d4 are employed. nih.govspringernature.com
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. ich.org Specificity is a measure of how unequivocally the method identifies a particular analyte. ich.org In the context of this compound, the method must be able to distinguish it and its non-deuterated analogue, Hydroxy Carisoprodol (B1668446), from other related substances like Carisoprodol and Meprobamate, as well as from endogenous components in the biological matrix (e.g., urine, plasma). ich.orgnih.govresearchgate.net
The use of LC-MS/MS provides high selectivity through the monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM). nih.govspringernature.com For confirmation, at least two specific product ion transitions are monitored for each analyte, and the ratio of their responses must remain constant, ensuring correct identification. nih.govspringernature.com Validation of selectivity involves analyzing multiple blank matrix samples from different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard. nih.gov In studies involving Carisoprodol and its metabolites, methods were validated for specificity and selectivity, demonstrating no significant interference from the biological matrix. researchgate.netnih.gov
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. ich.org A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. annlabmed.org The use of a stable isotope-labeled internal standard like this compound is crucial for achieving good linearity because it effectively compensates for variations in ionization efficiency, which can be concentration-dependent. chromforum.org While isotope dilution mass spectrometry is inherently non-linear, a linear model is often a sufficient approximation if the calibration range is appropriate and the amount of internal standard is optimized. canada.caresearchgate.net
For a method to be considered linear, the correlation coefficient (r) or coefficient of determination (R²) of the calibration curve should ideally be close to 1.00, with a value of ≥0.99 often required. oup.com Validation studies for Carisoprodol and its metabolites consistently report excellent linearity with correlation coefficients of 0.995 or greater. researchgate.netnih.gov
Table 1: Reported Linearity Ranges for Carisoprodol and its Metabolites
| Analyte | Matrix | Linear Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Carisoprodol | Human Plasma | 25 - 3000 ng/mL | 0.9922 - 0.9974 | ajpaonline.com |
| Meprobamate | Equine Serum | 5 - 2000 ng/mL | > 0.995 | researchgate.net |
| Carisoprodol | Whole Blood | 1 - 35 mg/L | Not Specified | nih.gov |
| Meprobamate | Whole Blood | 0.5 - 50 mg/L | Not Specified | nih.gov |
| Carisoprodol | Oral Fluid | 10 ng/mL (LOQ) | 0.998 (average) | oup.com |
| Carisoprodol | Human Hair | 0.5 - 10.0 ng/mg | 0.995 | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision. juniperpublishers.com The LOQ is a critical parameter for quantitative assays and is typically the lowest point on the calibration curve. annlabmed.org
Common approaches to determine these limits include using the signal-to-noise (S/N) ratio, where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. juniperpublishers.comsepscience.com Another method involves calculating the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For bioanalytical methods, the FDA also defines the Lower Limit of Quantification (LLOQ), which must be determined with a precision of about 20% and accuracy within 80% to 120%. tbzmed.ac.ir
Table 2: Reported LOD and LOQ for Carisoprodol and Meprobamate
| Analyte | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| Carisoprodol | Whole Blood | 0.2 mg/L | 0.4 mg/L | nih.gov |
| Meprobamate | Whole Blood | 0.4 mg/L | 0.4 mg/L | nih.gov |
| Carisoprodol | Human Hair | 0.13 ng/mg | Not Specified | nih.gov |
| Meprobamate | Human Hair | 0.12 ng/mg | Not Specified | nih.gov |
| Meprobamate | Plasma | 0.58 mg/L | 1.93 mg/L | nih.gov |
| Carisoprodol | Human Plasma | Not Specified | 25 ng/ml | ajpaonline.com |
Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or percent error. ich.orgwiley.com Precision measures the degree of scatter among a series of measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). ich.orgajpaonline.com
Validation requires assessing both:
Repeatability (Intra-assay precision): The precision obtained when the analysis is performed by the same analyst on the same day with the same equipment. wiley.com
Reproducibility (Inter-assay or intermediate precision): The precision over different days, or with different analysts or equipment. wiley.comsapub.org
For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LOQ), and for precision, the %CV should not exceed 15% (20% at the LOQ). ajpaonline.com The use of a deuterated internal standard like this compound is instrumental in achieving high accuracy and precision by correcting for analyte loss during sample processing and instrumental variability. nih.govnih.gov
Table 3: Reported Accuracy and Precision for Carisoprodol Analysis
| Parameter | Analyte | Matrix | Value | Source |
|---|---|---|---|---|
| Intra-day Accuracy | Carisoprodol | Human Plasma | 99.23 – 105.02% | ajpaonline.com |
| Inter-day Accuracy | Carisoprodol | Human Plasma | 98.50 – 111.52% | ajpaonline.com |
| Intra-day Precision (%CV) | Carisoprodol | Human Plasma | 2.49 – 6.02% | ajpaonline.com |
| Inter-day Precision (%CV) | Carisoprodol | Human Plasma | 2.25 – 8.63% | ajpaonline.com |
| Accuracy | Carisoprodol & Meprobamate | Whole Blood | 91 - 100% (using meprobamate-d7) | nih.gov |
| Intra-assay Precision (%CV) | Carisoprodol & Meprobamate | Whole Blood | 1.0 - 2.3% (using meprobamate-d7) | nih.gov |
Carry-over is the appearance of an analyte signal in a blank sample that is analyzed immediately after a high-concentration sample. researchgate.net This phenomenon can compromise the accuracy of subsequent measurements, particularly for samples with low analyte concentrations. researchgate.net It can result from the adsorption of the analyte onto surfaces within the autosampler, injection port, or chromatographic column. researchgate.net
The assessment of carry-over is a required part of method validation. mdpi.com The typical procedure involves injecting a blank matrix sample immediately following the analysis of a sample at the upper limit of quantification (ULOQ). ajpaonline.comresearchgate.net The response in the blank sample should be below a predefined threshold, typically not exceeding 20% of the response of the LLOQ sample, and should not interfere with the identification or quantification of the analyte. ajpaonline.com Studies involving carisoprodol analysis have demonstrated that with appropriate LC-MS/MS methods, no significant carry-over effects were observed. ajpaonline.comnih.govwiley.com
Accuracy and Precision Evaluations (Repeatability and Reproducibility)
Quality Control (QC) Sample Preparation and Application in Deuterated Analysis
Quality Control (QC) samples are indispensable for monitoring the performance of a validated bioanalytical method during routine use and for ensuring the integrity of the analytical run. federalregister.gov QC samples are prepared by spiking a known amount of the analyte into a blank biological matrix, independent of the calibration standards. oup.com
Typically, QC samples are prepared at a minimum of three concentration levels:
Low QC: Three times the LLOQ.
Mid QC: Approximately 50% of the calibration curve range.
High QC: Approximately 75-85% of the ULOQ.
An LLOQ sample is also analyzed with the QC set. annlabmed.org The internal standard, in this case, this compound, is added to all QC samples, calibrators, and unknown samples at a constant concentration to ensure consistent performance correction across the entire batch. nih.govspringernature.com During analysis, the concentrations of the QC samples are calculated using the calibration curve from the same run. The results must fall within pre-established accuracy and precision limits (e.g., ±15% of the nominal value) for the run to be accepted. This practice confirms the method's reliability on a day-to-day basis. wiley.com The use of deuterated compounds as monitoring compounds (DMCs) can provide statistically robust accuracy and precision data that is representative of all analytes across all samples in an analytical batch. nemc.us
Challenges in Method Validation for Endogenous Metabolites vs. Exogenous Analytes
The validation of analytical methods for quantifying chemical compounds faces distinct challenges depending on whether the analyte is endogenous (naturally occurring in the body) or exogenous (introduced from an external source). The use of a deuterated internal standard like this compound, which is an isotopic variant of a metabolite of the exogenous drug carisoprodol, presents a unique intersection of these challenges.
A primary difficulty in the validation of methods for endogenous metabolites is the inherent presence of the analyte in blank biological matrices. researchgate.netnih.govresearchgate.net This makes it impossible to obtain a true "blank" sample, which is fundamental for constructing calibration curves and accurately determining the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netnih.gov Researchers must employ alternative strategies, such as using a surrogate matrix (an artificial matrix free of the analyte) or the standard addition method, where known amounts of the standard are added to the sample. researchgate.net However, these approaches assume that the surrogate matrix or the additions behave identically to the analyte in the authentic biological sample, which may not always be the case. researchgate.net
For exogenous analytes like the parent drug carisoprodol, and by extension its metabolite hydroxy carisoprodol, obtaining a drug-free matrix is generally straightforward, simplifying the validation process. However, when using a deuterated internal standard such as this compound, another challenge arises: the potential for isotopic contribution or "crosstalk" from the native analyte to the deuterated internal standard, and vice versa. researchgate.net This is especially pertinent if the mass difference between the analyte and the standard is not sufficient. splendidlab.com
Furthermore, the metabolic relationship between a drug and its metabolite adds another layer of complexity. Since carisoprodol is metabolized to meprobamate, and hydroxy carisoprodol is also a metabolite, their concentrations in biological samples are interdependent and change over time. who.intnih.gov Method validation must therefore account for the potential of the parent drug to metabolize into the analyte of interest in vitro after sample collection, which could lead to an overestimation of the metabolite's concentration.
The table below summarizes the key challenges in method validation for endogenous versus exogenous analytes, with considerations for deuterated internal standards.
| Challenge | Endogenous Metabolites | Exogenous Analytes (utilizing Deuterated IS like this compound) |
| Blank Matrix Availability | A significant challenge, as the analyte is naturally present. researchgate.netnih.govresearchgate.net | Generally not an issue; drug-free matrices are readily available. |
| Calibration Curve Construction | Requires alternative approaches like surrogate matrices or standard addition. researchgate.net | Straightforward construction using blank matrix fortified with known concentrations. |
| Isotopic Crosstalk | Not applicable unless a deuterated standard of an endogenous compound is used. | A potential issue that needs to be assessed to ensure the analyte signal does not interfere with the internal standard signal. researchgate.net |
| In-vitro Transformation | Can occur due to enzymatic activity in the collected sample. | The parent drug can metabolize to the analyte post-collection, requiring stabilization. |
| Inter-individual Variability | Baseline levels can vary significantly between individuals. | Not a factor for the exogenous compound itself, but metabolic rates can vary. who.int |
Stability Assessments of Deuterated Standards in Different Conditions
Ensuring the stability of a deuterated internal standard like this compound is paramount for the accuracy and reproducibility of a bioanalytical method. asiapharmaceutics.inforjptonline.org Stability assessments are conducted under various conditions to mimic the sample's lifecycle, from collection to final analysis. researchgate.net These assessments are a critical component of method validation. clearsynth.com
Freeze-Thaw Stability: Biological samples are often subjected to freezing and thawing cycles before analysis. Freeze-thaw stability studies evaluate whether the deuterated standard remains stable after repeated cycles. Typically, quality control (QC) samples at low and high concentrations are frozen and thawed multiple times (e.g., three cycles) and then analyzed. asiapharmaceutics.infojyoungpharm.orgnih.gov The results are compared against freshly prepared samples to determine if any degradation has occurred. jyoungpharm.org
Bench-Top Stability: This assessment determines the stability of the deuterated standard in the biological matrix at room temperature for a period that reflects the typical sample handling and preparation time. asiapharmaceutics.infonih.gov Aliquots of QC samples are kept on the laboratory bench for a specified duration (e.g., up to 72 hours) before being processed and analyzed. researchgate.net
Long-Term Stability: To ensure that samples can be stored for extended periods without compromising the integrity of the analysis, long-term stability is evaluated. asiapharmaceutics.infonih.gov This involves storing QC samples at a specific low temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples (e.g., 91 days). asiapharmaceutics.info The concentrations are then compared to those of freshly prepared samples.
Autosampler Stability: Once samples are processed and placed in the autosampler of the analytical instrument (e.g., an LC-MS/MS system), they may remain there for a considerable time before injection. Autosampler stability tests assess the stability of the processed samples under the conditions of the autosampler (e.g., refrigerated at 4°C or 15°C) for a specified period. asiapharmaceutics.infojyoungpharm.orgeneuro.org
Stock Solution Stability: The stability of the deuterated standard in its stock and working solutions is also crucial. These solutions are often stored for a period of time before being used to prepare calibrators and QC samples. Stability is assessed by comparing the response of aged solutions to that of freshly prepared solutions. asiapharmaceutics.inforjptonline.org
The following table outlines the typical conditions evaluated in stability assessments for deuterated standards.
| Stability Test | Conditions | Purpose |
| Freeze-Thaw Stability | Multiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature. asiapharmaceutics.infojyoungpharm.orgnih.gov | To assess the impact of repeated freezing and thawing on analyte stability. |
| Bench-Top Stability | Room temperature (e.g., 25°C) for a specified duration (e.g., 6 to 72 hours). asiapharmaceutics.infonih.govresearchgate.net | To evaluate stability during sample handling and preparation. |
| Long-Term Stability | Frozen storage (e.g., -20°C or -80°C) for an extended period (e.g., months). asiapharmaceutics.infonih.gov | To determine the maximum allowable storage duration for samples. |
| Autosampler Stability | In the autosampler at a controlled temperature (e.g., 4°C or 15°C) for a specified time. asiapharmaceutics.infojyoungpharm.orgeneuro.org | To ensure stability of processed samples awaiting analysis. |
| Stock Solution Stability | Refrigerated (e.g., 2-8°C) or frozen storage of stock and working solutions. asiapharmaceutics.inforjptonline.org | To confirm the integrity of the standard solutions over time. |
A critical consideration for deuterated standards is the potential for back-exchange of deuterium (B1214612) atoms with protons from the surrounding solvent, which can compromise the integrity of the standard. This is particularly relevant for deuterium atoms located at exchangeable positions on the molecule. Therefore, stability assessments for deuterated compounds must also implicitly confirm the isotopic stability of the label under the tested conditions.
Future Research Directions and Emerging Applications
Innovations in Deuterated Compound Synthesis for Enhanced Research Tools
The advancement of research involving deuterated compounds is intrinsically linked to the development of efficient, selective, and cost-effective synthetic methods. researchgate.net Historically, the synthesis of these molecules could be expensive and complex, often requiring harsh conditions or costly deuterium (B1214612) sources like deuterium gas (D2). juniperpublishers.com However, recent innovations are making these valuable research tools more accessible. neulandlabs.com
Modern synthetic strategies focus on improving reaction efficiency and selectivity. researchgate.net Key areas of innovation include:
Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method for site-selective deuteration. snnu.edu.cn Transition metals such as iridium, palladium, and ruthenium are used as catalysts to facilitate the exchange of C-H bonds with deuterium from sources like heavy water (D2O). snnu.edu.cnscielo.org.mx These methods have been applied to deuterate various positions on organic molecules, including aromatic and aliphatic sites. snnu.edu.cn
Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for the selective deuteration of aldehydes, which are versatile building blocks in pharmaceutical synthesis. benthamdirect.com These methods are often performed under mild conditions and can use inexpensive deuterium sources like D2O. benthamdirect.com
Base-Mediated Deuteration: Cost-effective strategies using superbases have been developed for the selective deuteration of various organic molecules. acs.org These reactions can utilize deuterated solvents like DMSO-d6 as the deuterium source in metal- and ligand-free processes. acs.orgnih.gov
Ionic Liquid Catalysis: Recent studies have shown that ionic liquids can catalyze H/D exchange reactions under mild conditions, offering an alternative to methods that require strong acids, bases, or heavy metals, which can cause undesirable side-reactions. doi.org
These advancements are crucial for producing a wider variety of specifically labeled compounds, like Hydroxy Carisoprodol-d4, which can then be used in more sophisticated research applications. researchgate.net The goal is to develop more efficient production routes that reduce contamination and the need for excessive deuterated source materials. neulandlabs.com
| Synthetic Innovation | Catalyst/Reagent Example | Deuterium Source | Key Advantages |
| Catalytic HIE | Iridium, Palladium, Ruthenium complexes snnu.edu.cn | Heavy Water (D2O) | High site-selectivity for complex molecules. snnu.edu.cn |
| Organocatalysis | N-heterocyclic carbenes (NHCs) benthamdirect.com | Heavy Water (D2O) | Mild reaction conditions, avoids metal catalysts. benthamdirect.com |
| Base-Mediated Deuteration | Potassium hydroxide (B78521) (KOH) acs.org | DMSO-d6 | Metal-free, cost-effective, high deuterium incorporation. acs.orgnih.gov |
| Ionic Liquid Catalysis | BMMI.Pro, BMMI.Im doi.org | Deuterated Chloroform (CDCl3) | Mild conditions, avoids strong acids/bases and heavy metals. doi.org |
Exploration of Novel Deuterated Analogue Applications Beyond Quantitative Analysis
The utility of deuterated analogues such as this compound extends significantly beyond their role as internal standards in mass spectrometry. The primary kinetic isotope effect (KIE), where the stronger C-D bond is broken more slowly than a C-H bond, is the foundation for several advanced research applications. juniperpublishers.comnih.gov
Mechanistic and Metabolic Pathway Studies: Deuterium labeling is a classic tool for elucidating reaction mechanisms and metabolic pathways. researchgate.netacs.orgnih.gov By strategically placing deuterium at a site of metabolism, researchers can observe a slowing of that metabolic reaction. nih.gov This allows for the identification of specific metabolic "soft spots" and the enzymes involved, such as those in the Cytochrome P450 family. researchgate.netcdnsciencepub.com This approach provides critical insights into how drugs and their metabolites are processed in the body. scispace.com
Probing Metabolic Switching: Deuteration at one metabolic site can cause the body's metabolic machinery to shift to an alternative pathway, a phenomenon known as metabolic switching. scispace.comresearchgate.net Studying this effect can reveal secondary metabolic routes and help in understanding how to avoid the formation of potentially toxic metabolites. researchgate.netnih.gov For example, deuteration of the c-Met inhibitor JNJ38877605 was shown to block its metabolism by aldehyde oxidase (AO), reducing the formation of a toxic metabolite and improving its pharmacokinetic profile in animal models. nih.gov
Tracers in Pharmacokinetic Research: Deuterated compounds serve as excellent non-radioactive tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a molecule. researchgate.netmusechem.com By administering a deuterated version of a compound, its journey through a biological system can be tracked with high precision using mass spectrometry. clearsynth.com
Tools for Structural Biology: In addition to metabolic studies, deuteration is valuable in structural analysis. The use of deuterated solvents is standard practice in Nuclear Magnetic Resonance (NMR) spectroscopy to reduce solvent signal interference, allowing for clearer analysis of the target molecule. clearsynth.com Deuterated molecules are also indispensable in neutron scattering techniques, which are used to study the structure and dynamics of polymers and biological macromolecules. resolvemass.ca
| Application | Principle | Example Research Area |
| Mechanistic Elucidation | Kinetic Isotope Effect (KIE) slows C-D bond cleavage. nih.gov | Identifying enzymes and pathways in drug metabolism. researchgate.netcdnsciencepub.com |
| Metabolic Switching | Blocking one metabolic route forces metabolism to alternative pathways. researchgate.net | Designing safer drugs by avoiding toxic metabolite formation. nih.govnih.gov |
| Pharmacokinetic Tracing | Deuterium acts as a stable isotopic label for mass spectrometry detection. musechem.com | Tracking the fate of a drug and its metabolites in vivo. researchgate.net |
| Structural Analysis | Deuterium has different nuclear properties from hydrogen. clearsynth.com | Enhancing NMR spectra; enabling neutron scattering experiments. clearsynth.comresolvemass.ca |
Integration of Deuterated Compound Research with Advanced "Omics" Technologies (e.g., Toxicometabolomics)
The synergy between deuterated compounds and "omics" technologies—such as metabolomics, proteomics, and genomics—is creating powerful new research paradigms. irisotope.comnih.gov These approaches allow for a system-wide view of biological processes.
Stable Isotope-Resolved Metabolomics (SIRM) is a key technique that uses deuterated or other stable isotope-labeled compounds as tracers to map the flow of molecules through metabolic networks (metabolic flux). nih.govcreative-proteomics.com Rather than just providing a static snapshot of metabolite concentrations, SIRM offers a dynamic view of pathway activity. irisotope.comnih.gov For instance, a deuterated precursor can be administered to a system, and advanced analytical instruments like mass spectrometers can track the incorporation of deuterium into downstream metabolites, revealing the activity of specific pathways. creative-proteomics.compharmiweb.com
In the field of toxicometabolomics , this approach is particularly valuable. Deuterated analogues can be used to investigate how a drug or toxin perturbs metabolic pathways, leading to adverse effects. By tracing the metabolic fate of a deuterated compound, researchers can identify the formation of reactive or toxic metabolites and understand the downstream consequences on the metabolome. nih.gov This knowledge is critical for designing safer drugs by engineering molecules where sites of toxic metabolism are blocked by deuterium. researchgate.netnih.gov
The application of stable isotopes extends to proteomics as well. By administering heavy water (D2O), researchers can measure the rate of new protein synthesis (turnover) across the entire proteome. physoc.org As deuterium from body water is incorporated into amino acids and then into proteins, the rate of incorporation can be measured by mass spectrometry, providing unique insights into tissue dynamics in health and disease in a method sometimes called a "virtual biopsy". physoc.org
Addressing Remaining Challenges in Deuterated Drug Development and Research
Despite significant progress, several challenges remain in the research and development of deuterated compounds. Addressing these hurdles is essential for fully realizing their potential.
Synthetic and Manufacturing Hurdles: While innovative synthetic methods are emerging, challenges related to cost, scalability, and isotopic purity persist. neulandlabs.comdigitellinc.com The high cost and limited availability of some deuterium sources can be a barrier. resolvemass.cametastatinsight.com Furthermore, ensuring a precise and reproducible level of deuteration at specific molecular sites is critical for both research and potential therapeutic use, and transferring these complex syntheses from a laboratory to an industrial scale can be difficult. digitellinc.comglobenewswire.com
Unpredictability of Biological Effects: The impact of deuteration is not always straightforward or predictable. nih.gov While the kinetic isotope effect is a well-understood principle, its manifestation in a complex biological system can be difficult to forecast. In some cases, deuteration may provide no significant benefit, or it could cause unexpected metabolic switching that could even increase toxicity. nih.gov A deeper understanding of the interplay between deuteration, metabolic enzymes, and biological systems is still needed. nih.gov
Regulatory Considerations: The development of deuterated compounds as therapeutic agents raises unique regulatory questions. digitellinc.com Issues concerning the analytical characterization of isotopic distribution, the setting of specifications for isotopic purity, and the assessment of potential in vivo H/D exchange are areas that require clear, science-based regulatory guidance. digitellinc.commetastatinsight.com
Understanding Long-Term Safety: While deuterium is a stable, naturally occurring isotope, a comprehensive understanding of the specific biological processes and long-term safety profiles of deuterated drugs remains a key challenge that requires thorough investigation. uobaghdad.edu.iq Subtle changes in physical properties, such as lipophilicity or protein binding, due to deuterium incorporation must also be considered during development. musechem.com
Future research will focus on overcoming these challenges through the development of more robust predictive models, more efficient and economical synthetic routes, and clearer regulatory frameworks to guide the development of this promising class of compounds. neulandlabs.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
